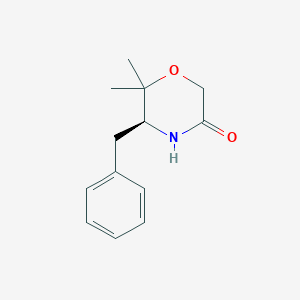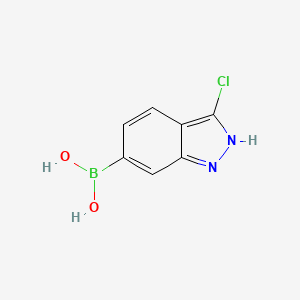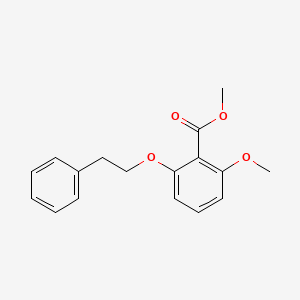
(5S)-5-benzyl-6,6-dimethylmorpholin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5S)-5-benzyl-6,6-dimethylmorpholin-3-one is a chemical compound with a morpholine ring structure substituted with a benzyl group at the 5-position and two methyl groups at the 6-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-benzyl-6,6-dimethylmorpholin-3-one typically involves the reaction of a suitable benzyl halide with a morpholine derivative under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to reflux to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
化学反应分析
Types of Reactions
(5S)-5-benzyl-6,6-dimethylmorpholin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF or potassium carbonate in THF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol or benzaldehyde derivatives, while reduction may produce benzyl alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
(5S)-5-benzyl-6,6-dimethylmorpholin-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
作用机制
The mechanism of action of (5S)-5-benzyl-6,6-dimethylmorpholin-3-one involves its interaction with molecular targets such as enzymes or receptors. The benzyl group and morpholine ring can participate in binding interactions, influencing the activity of the target molecule. The specific pathways involved depend on the biological context and the nature of the target.
相似化合物的比较
Similar Compounds
(5S)-5-benzylmorpholin-3-one: Lacks the dimethyl substitution at the 6-position.
(5S)-5-phenylmorpholin-3-one: Has a phenyl group instead of a benzyl group.
(5S)-5-benzyl-6-methylmorpholin-3-one: Has only one methyl group at the 6-position.
Uniqueness
(5S)-5-benzyl-6,6-dimethylmorpholin-3-one is unique due to the presence of both benzyl and dimethyl groups, which can influence its chemical reactivity and binding properties. This combination of substituents can enhance its stability and specificity in various applications compared to similar compounds.
属性
分子式 |
C13H17NO2 |
|---|---|
分子量 |
219.28 g/mol |
IUPAC 名称 |
(5S)-5-benzyl-6,6-dimethylmorpholin-3-one |
InChI |
InChI=1S/C13H17NO2/c1-13(2)11(14-12(15)9-16-13)8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,14,15)/t11-/m0/s1 |
InChI 键 |
BNODCCKBTVVFHM-NSHDSACASA-N |
手性 SMILES |
CC1([C@@H](NC(=O)CO1)CC2=CC=CC=C2)C |
规范 SMILES |
CC1(C(NC(=O)CO1)CC2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B11757242.png)



![3-Bromo-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine](/img/structure/B11757257.png)
![tert-Butyl 4-chloro-7,8-dihydropyrido[3,4-d]pyridazine-6(5H)-carboxylate](/img/structure/B11757258.png)
![1-(2-fluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B11757272.png)
![5-[2,3,4,5,6-pentakis(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B11757275.png)


![4-Cyclopropyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11757301.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11757312.png)
![Methyl 7-chloro-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11757313.png)
